molecular formula C15H18N2O B5807690 N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine

N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine

Cat. No.: B5807690
M. Wt: 242.32 g/mol
InChI Key: GIEVZJITFCIQSG-UHFFFAOYSA-N
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Description

N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine is a synthetic organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group, which imparts unique chemical properties to these compounds

Properties

IUPAC Name

N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-4-13-5-7-15(8-6-13)17-11(2)9-14(10-16-18)12(17)3/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEVZJITFCIQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the condensation of 1-(4-ethylphenyl)-2,5-dimethylpyrrole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme mechanisms involving hydroxylamine derivatives.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-2,5-dimethylpyrrole: A simpler hydroxylamine derivative with similar reactivity.

    N-[[1-(4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine: A structurally related compound with a methyl group instead of an ethyl group.

Uniqueness

N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other hydroxylamine derivatives

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